molecular formula C21H22ClN3O5 B2821461 2-(4-chlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylpropanamide CAS No. 1226429-23-7

2-(4-chlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylpropanamide

Cat. No.: B2821461
CAS No.: 1226429-23-7
M. Wt: 431.87
InChI Key: YYAVUCQIDHKERQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound features a unique structure that includes a chlorophenoxy group, a methoxyphenoxy group, and an oxadiazole ring, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the oxadiazole intermediate with 4-methoxyphenol in the presence of a suitable base and solvent.

    Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group is introduced through a nucleophilic substitution reaction involving 4-chlorophenol and an appropriate alkylating agent.

    Final Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the oxadiazole intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro group (if present in derivatives), leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the oxadiazole ring can produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-(4-chlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylpropanamide is investigated for its potential as an antimicrobial or antifungal agent. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in this molecule.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenoxy and methoxyphenoxy groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-methylpropyl)-2-methylpropanamide
  • 2-(4-methoxyphenoxy)-N-(2-methylpropyl)-2-methylpropanamide
  • 2-(4-chlorophenoxy)-N-(3-methylbutyl)-2-methylpropanamide

Uniqueness

Compared to these similar compounds, 2-(4-chlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylpropanamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties. This structural feature can enhance its reactivity and potential bioactivity, making it a more versatile and potent compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c1-21(2,29-17-6-4-14(22)5-7-17)20(26)23-12-19-24-18(25-30-19)13-28-16-10-8-15(27-3)9-11-16/h4-11H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAVUCQIDHKERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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